molecular formula C27H23BrN2O2 B10819877 1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one CAS No. 717104-43-3

1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one

Cat. No.: B10819877
CAS No.: 717104-43-3
M. Wt: 487.4 g/mol
InChI Key: KIZITKARUSPCHY-UHFFFAOYSA-N
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Description

AXT-914 is a synthetic organic compound developed by Novartis. It functions as a calcium-sensing receptor modulator, specifically a negative allosteric modulator. This compound is structurally related to ATF936 but exhibits better solubility properties in microemulsion formulations. AXT-914 promotes a rapid and transient release of parathyroid hormone and has been investigated as a potential therapeutic for bone-forming osteoporosis .

Preparation Methods

The synthesis of AXT-914 involves several steps, starting with the preparation of the quinazolin-2-one core. The synthetic route includes the following steps:

    Formation of the Quinazolin-2-one Core: The quinazolin-2-one core is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The core structure undergoes substitution reactions to introduce the 4-bromophenyl and 4-propan-2-ylphenyl groups.

    Introduction of the Prop-2-ynoxy Group:

Industrial production methods for AXT-914 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

AXT-914 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynoxy group.

    Reduction: Reduction reactions can occur at the quinazolin-2-one core.

    Substitution: Substitution reactions are common, especially involving the bromophenyl and propan-2-ylphenyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

AXT-914 exerts its effects by modulating the calcium-sensing receptor, a G-protein-coupled receptor involved in maintaining extracellular calcium homeostasis. As a negative allosteric modulator, AXT-914 binds to a specific site on the receptor, causing a conformational change that reduces the receptor’s sensitivity to calcium ions. This leads to the release of parathyroid hormone, which in turn regulates calcium levels in the body .

Comparison with Similar Compounds

AXT-914 is structurally related to other calcium-sensing receptor modulators, such as ATF936, NPSP-795, and Ronacaleret. Compared to these compounds, AXT-914 exhibits better solubility properties and a more favorable pharmacokinetic profile. It is retained in the trachea for a longer duration, making it a potential candidate for topical therapies .

Similar Compounds

Properties

CAS No.

717104-43-3

Molecular Formula

C27H23BrN2O2

Molecular Weight

487.4 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one

InChI

InChI=1S/C27H23BrN2O2/c1-4-15-32-23-13-14-25-24(16-23)26(21-9-7-20(8-10-21)18(2)3)29-27(31)30(25)17-19-5-11-22(28)12-6-19/h1,5-14,16,18H,15,17H2,2-3H3

InChI Key

KIZITKARUSPCHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)CC4=CC=C(C=C4)Br

Origin of Product

United States

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